Methyl 4-chloroquinazoline-7-carboxylate

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Researchers developing quinazoline-based kinase inhibitors require precise regioisomeric intermediates-substituting the 7-carboxylate isomer with 5- or 6-carboxylate analogs yields divergent SAR profiles. Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6) is the documented intermediate for ERK5 inhibitors (ref. WO-2019170543-A1), featuring a reactive 4-Cl site for nucleophilic displacement and a 7-COOMe ester for further derivatization. - Enables regioisomer-specific SAR campaigns; non-interchangeable with 5- or 6-carboxylate analogs - Key building block for patent-guided ERK5 inhibitor libraries - Reactive scaffold for focused quinazoline library synthesis

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63 g/mol
CAS No. 183322-47-6
Cat. No. B062593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloroquinazoline-7-carboxylate
CAS183322-47-6
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3
InChIKeyBYHDRGRVVXBJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6) – A Specialized Heterocyclic Building Block


Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6) is a heterocyclic organic compound featuring a quinazoline core . Characterized by a 4-position chloro substituent and a 7-position methyl carboxylate group, it has the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . Its primary utility lies as a versatile intermediate in the synthesis of kinase inhibitors and other bioactive molecules within pharmaceutical research .

Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6) – Why Simple Analogs Cannot Substitute


The specific substitution pattern of Methyl 4-chloroquinazoline-7-carboxylate—a chlorine at the 4-position and a methyl ester at the 7-position—is not arbitrary. For quinazoline-based kinase inhibitors, the 4-position is a critical vector for modulating target potency and selectivity . SAR studies on 4-substituted quinazolines demonstrate that even minor changes at this position can drastically alter biological activity, shifting compounds from inactive to active or vice versa [1]. Therefore, substituting this specific regioisomer with other 4-chloroquinazoline carboxylate isomers (e.g., 5- or 6-carboxylate) or analogs with different 4-position substituents (e.g., -OH, -OMe) is highly likely to yield different synthetic outcomes and biological profiles, making it a non-interchangeable building block for structure-based drug design [2].

Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6) – Quantitative Differentiation Evidence Guide


4-Chloro Substituent as a Key Determinant of Kinase Inhibitor Potency

The 4-position substituent on the quinazoline scaffold is a primary driver of target potency. A class-level SAR analysis shows that the nature of this group directly correlates with inhibitory activity. For instance, while 4-OMe and 4-OH analogs are inactive (IC50 >30 µM), other specific alkoxy groups can confer micromolar activity (IC50 = 4.2 µM) [1]. This highlights the critical role of the 4-substituent, providing a strong rationale for selecting the 4-chloro derivative as a synthetic entry point for further optimization, as the chloro group can be readily modified via nucleophilic aromatic substitution .

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship (SAR)

Regioisomeric Purity: The 7-Carboxylate Position's Critical Role

The position of the carboxylate group on the quinazoline ring is not interchangeable. The 7-carboxylate regioisomer (CAS 183322-47-6) is structurally distinct from other commercially available isomers, such as the 5-carboxylate (CAS 1260890-93-4) and 6-carboxylate (CAS 152536-17-9) . This precise regiochemistry dictates the vector of further functionalization and is essential for accessing specific patent-defined chemical space for kinase inhibitors . Procurement of the correct regioisomer is non-negotiable for reproducing patented synthetic routes or for generating targeted compound libraries.

Regioselective Synthesis Quality Control Pharmaceutical Intermediates

Defined Physicochemical Properties for Formulation and Synthesis Planning

Procurement decisions are supported by the availability of key, vendor-verified physicochemical parameters. This compound is a solid at 20°C , with a reported boiling point of 355.5 °C at 760 mmHg, density of 1.392 g/cm³, and a calculated LogP of 2.4 . These specific data points are crucial for designing synthetic routes (e.g., solvent selection, purification methods) and for anticipating behavior in biological assays (e.g., solubility, permeability), offering a practical advantage over less well-characterized analogs.

Pre-formulation Process Chemistry Analytical Chemistry

Methyl 4-chloroquinazoline-7-carboxylate (CAS 183322-47-6) – Optimal Use Cases


Synthesis of Patent-Defined Kinase Inhibitors

This compound is a documented intermediate in the synthesis of specific kinase inhibitors, including those targeting ERK5 . Its use is explicitly referenced in patents (e.g., WO-2019170543-A1) for the identification and development of these therapeutic candidates, making it essential for research groups aiming to explore this chemical space.

Exploration of 4-Substituted Quinazoline SAR

As established by the SAR analysis of 4-substituted quinazolines , the 4-position is a key site for modulating biological activity. Methyl 4-chloroquinazoline-7-carboxylate is a strategic starting material for SAR campaigns, as the 4-chloro group can be readily displaced by various nucleophiles to generate diverse analog libraries for potency and selectivity optimization.

Custom Synthesis of Targeted Chemical Libraries

The compound's reactive 4-chloro group and 7-carboxylate ester make it a highly functionalizable scaffold . It is an ideal building block for the custom synthesis of focused chemical libraries aimed at exploring structure-activity relationships around the quinazoline core, which is a privileged structure in medicinal chemistry.

Quality Control and Reference Standard for Regioisomeric Purity

Given the availability of multiple regioisomers (e.g., 5- and 6-carboxylate analogs) , the 7-carboxylate compound is required as a reference standard in analytical chemistry. It is used to confirm the identity and purity of synthesized compounds via HPLC, NMR, or LC-MS, ensuring that research results are attributable to the correct molecular structure.

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